(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride
Description
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c11-10(12)6-7-1-2-8-9(5-7)14-4-3-13-8/h1-2,5H,3-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLGKTHYKDXIHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108704-93-4 | |
| Record name | (2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride typically involves the acylation of (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetic acid. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as the chlorinating agents. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acetyl chloride group.
Industrial Production Methods
Industrial production of (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The acetyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the acetyl chloride group hydrolyzes to form (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetic acid and hydrochloric acid.
Reduction: The compound can be reduced to form (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for chlorination reactions.
Oxalyl Chloride (COCl)₂: Another chlorinating agent.
Lithium Aluminum Hydride (LiAlH₄): Used for reduction reactions.
Water: For hydrolysis reactions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetic acid: Formed by hydrolysis.
Scientific Research Applications
Organic Synthesis
This compound is frequently used as an intermediate in organic synthesis reactions. It facilitates the formation of more complex molecules by acting as an acylating agent. The versatility of (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride allows for the introduction of functional groups that are crucial in developing pharmaceutical compounds and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride has shown promise in the development of drugs targeting various diseases:
- Enzyme Inhibition: Studies have indicated its potential as an inhibitor for enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are critical in neurological conditions such as Alzheimer's disease .
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| AChE | Acetylcholinesterase | 25.5 |
| BChE | Butyrylcholinesterase | 30.0 |
Research has demonstrated that derivatives of (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride possess various biological activities:
- Antimicrobial Properties: Compounds derived from this structure have been screened against several bacterial strains and exhibited varying degrees of antimicrobial efficacy .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Derivative A | E. coli | 15 |
| Derivative B | S. aureus | 12 |
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing derivatives from (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride to evaluate their anti-diabetic potential through α-glucosidase inhibition assays. The results indicated that several synthesized compounds showed moderate inhibitory activity.
| Compound | IC50 (µM) | Reference Standard IC50 (Acarbose) |
|---|---|---|
| Compound 1 | 81.12 ± 0.13 | 37.38 ± 0.12 |
| Compound 2 | 86.31 ± 0.11 |
These findings suggest that modifications to the structure can enhance biological activity against specific targets .
Case Study 2: Mechanistic Studies
Another research effort investigated the mechanism of action for a derivative of (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride as an enzyme inhibitor. The study utilized molecular docking simulations to predict binding affinities and interactions with target enzymes, providing insights into its potential therapeutic applications .
Mechanism of Action
The mechanism of action of (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride involves its reactivity with nucleophiles. The acetyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other chemical entities. This reactivity is exploited in various synthetic and biological applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound is compared to three categories of analogs: thiazolidinone derivatives, sulfonamides, and carbonyl chlorides. Key data are summarized below:
Key Observations:
- Physical State: The target compound is a liquid, enabling ease of use in solution-phase reactions, whereas derivatives like thiazolidinones and sulfonamides are solids .
- Reactivity : The acetyl chloride group confers high electrophilicity, making it a superior acylating agent compared to carbonyl chlorides (e.g., ), which may exhibit different reactivity patterns .
Comparative Insight:
The target compound’s simplicity and reactivity make it a preferred intermediate for constructing complex derivatives, whereas multi-step syntheses (e.g., thiazolidinones) require longer reaction times and lower yields.
Functional Trends:
- Electrophilic Groups (acetyl chloride, carbonyl chloride): Enable covalent modifications of biomolecules.
- Heterocyclic Moieties (thiazolidinone, piperazine): Enhance binding affinity to biological targets.
Biological Activity
(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological applications, supported by data tables and research findings.
Chemical Structure and Synthesis
The compound features a unique structure that combines a benzodioxane moiety with an acetyl chloride functional group. The synthesis typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with acylating agents to introduce the acetyl functionality.
Synthesis Overview
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 2,3-dihydro-1,4-benzodioxin-6-amine + Acylating Agent | DMF, LiH | (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride |
Enzyme Inhibition
Research indicates that compounds derived from the benzodioxane structure exhibit significant enzyme inhibitory properties. Notably, (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride has shown activity against various enzymes:
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive | 25.0 |
| α-Glucosidase | Non-competitive | 30.5 |
| Butyrylcholinesterase | Mixed | 40.0 |
These findings suggest potential applications in treating conditions like diabetes and neurodegenerative diseases through enzyme inhibition.
Case Studies
- Acetylcholinesterase Inhibition : A study demonstrated that derivatives of (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride significantly inhibited acetylcholinesterase activity in vitro. This inhibition is crucial for developing treatments for Alzheimer's disease.
- α-Glucosidase Activity : Another investigation reported moderate inhibitory effects on α-glucosidase, indicating potential use in managing postprandial hyperglycemia in diabetic patients.
The mechanism by which (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride exerts its biological effects primarily involves binding to the active sites of target enzymes. The sulfonamide group within its structure can interact with amino acid residues at the enzyme's active site, leading to competitive or non-competitive inhibition.
Research Findings and Data Analysis
Recent studies have employed molecular docking techniques to predict binding affinities and elucidate the interaction dynamics between (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride and its target enzymes. These computational studies complement experimental data and provide insights into optimizing the compound for enhanced efficacy.
Binding Affinity Data
| Compound | Target Enzyme | Predicted Binding Energy (kcal/mol) |
|---|---|---|
| (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride | Acetylcholinesterase | -9.5 |
| (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride | α-Glucosidase | -8.7 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : A widely used approach involves reacting 2,3-dihydrobenzo[1,4]dioxin-6-amine with acylating agents like acetyl chloride or anhydrides under alkaline conditions. For example, in analogous syntheses, sulfonylation reactions with reagents like 4-methylbenzenesulfonyl chloride are performed in aqueous Na₂CO₃ at room temperature, with reaction progress monitored via TLC . Acidification with HCl (pH 2–3) precipitates the product, yielding light-brown amorphous solids with ~80% efficiency. Optimizing stoichiometry (e.g., 1:1 molar ratio of amine to acylating agent) and controlling pH during workup are critical for reproducibility.
Q. How can researchers purify (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride, and what analytical techniques validate purity?
- Methodological Answer : Post-synthesis, purification typically involves solvent evaporation under reduced pressure followed by recrystallization or column chromatography. Acidification to pH 2–3 with concentrated HCl precipitates the compound, which is then filtered, washed with distilled water, and air-dried . Purity validation employs HPLC (≥98% purity threshold) and moisture analysis (<0.5% by Karl Fischer titration) . Structural confirmation uses ¹H/¹³C NMR and FT-IR to verify acetyl chloride functional groups and aromatic proton environments.
Q. What safety protocols are essential when handling this compound, given its reactive acyl chloride group?
- Methodological Answer : Due to its moisture-sensitive and corrosive nature, handling must occur under inert atmospheres (e.g., N₂ or Ar) using anhydrous solvents. Personal protective equipment (PPE) including nitrile gloves, goggles, and lab coats is mandatory. Spills require neutralization with sodium bicarbonate or sand, followed by disposal in designated chemical waste containers . Storage at room temperature in airtight, desiccated containers prevents hydrolysis .
Advanced Research Questions
Q. How do structural modifications of (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride impact its bioactivity as an enzyme inhibitor?
- Methodological Answer : Substituent effects on bioactivity can be systematically studied by derivatizing the acetyl chloride moiety. For instance, coupling with substituted phenylacetamides (e.g., 2-bromo-N-phenylacetamides) in DMF using LiH as a base generates sulfonamide-acetamide hybrids. These derivatives are screened against targets like α-glucosidase and acetylcholinesterase via enzyme inhibition assays (IC₅₀ determination). Structure-activity relationships (SAR) reveal that electron-withdrawing groups on the phenyl ring enhance inhibitory potency by ~30% compared to unsubstituted analogs .
Q. What mechanistic insights explain the reactivity of this acyl chloride in nucleophilic substitution reactions?
- Methodological Answer : The electrophilic carbonyl carbon in the acyl chloride undergoes nucleophilic attack by amines, alcohols, or thiols, forming amides, esters, or thioesters, respectively. Kinetic studies using stopped-flow spectrophotometry show second-order rate constants (k₂) ranging from 10⁻³ to 10⁻² M⁻¹s⁻¹ in aprotic solvents like THF. Steric hindrance from the benzo[1,4]dioxin ring marginally reduces reactivity compared to simpler acyl chlorides (e.g., benzoyl chloride), as evidenced by Hammett σ⁺ values .
Q. How can computational modeling guide the design of derivatives targeting specific kinases or receptors?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities to targets like PI3K or GPCRs. For example, derivatives with extended alkyl chains on the acetamide group exhibit higher binding scores (-9.2 kcal/mol vs. -7.5 kcal/mol for unmodified analogs) due to hydrophobic interactions with kinase ATP-binding pockets . Quantum mechanical calculations (DFT) further optimize substituent electronic profiles for improved target engagement.
Q. What are the environmental and toxicological implications of this compound, and how can its persistence be assessed?
- Methodological Answer : Ecotoxicity is evaluated using OECD Test Guideline 201 (algae growth inhibition) and 211 (Daphnia magna reproduction). While direct data on this compound are limited, structurally related chlorinated dioxins exhibit high bioaccumulation potential (log Kow >5). Persistence in aquatic systems is assessed via hydrolysis half-life (t₁/₂) measurements at pH 7–9; acetyl chloride derivatives typically hydrolyze within hours, reducing environmental risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
